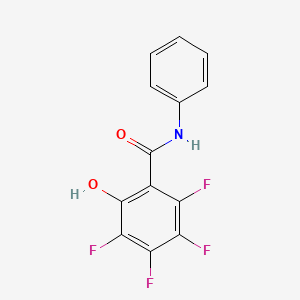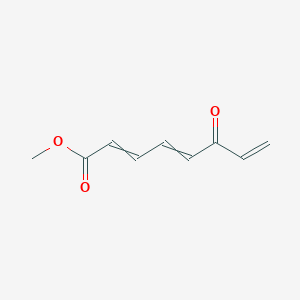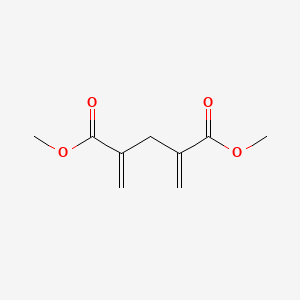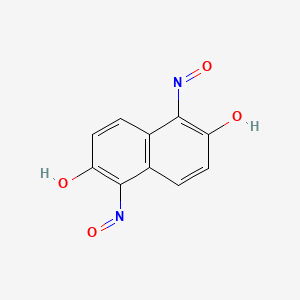
5,5'-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is a compound that belongs to the class of bistetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and energetic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethoxyethene derivatives and phenyl tetrazole precursors. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .
Aplicaciones Científicas De Investigación
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of high-energy materials and explosives due to its energetic properties
Mecanismo De Acción
The mechanism of action of 5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) involves its interaction with specific molecular targets and pathways. The compound’s tetrazole rings can interact with various enzymes and proteins, leading to biological effects. For example, molecular docking studies have shown interactions with proteins such as caspase-3, NF-KAPPA-B, and TP53, indicating potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): A similar bistetrazole compound with high-energy-density properties.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Another bistetrazole derivative with potential therapeutic applications.
Uniqueness
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its diethoxyethene linkage and phenyl substituents contribute to its stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
138351-99-2 |
|---|---|
Fórmula molecular |
C20H20N8O2 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
5-[2,2-diethoxy-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole |
InChI |
InChI=1S/C20H20N8O2/c1-3-29-20(30-4-2)17(18-21-23-25-27(18)15-11-7-5-8-12-15)19-22-24-26-28(19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clave InChI |
DMNIIYRQOZVTQU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C(C1=NN=NN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)








![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)
